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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzaldehyde

Cat. No.: B134337

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
bromo-2-fluorobenzaldehyde (CAS No: 57848-46-1), a crucial building block in the synthesis
of pharmaceuticals and other high-value organic compounds. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
a foundational dataset for compound verification, quality control, and reaction monitoring.

Core Spectral Data

The structural integrity of 4-bromo-2-fluorobenzaldehyde can be reliably confirmed through
the analysis of its characteristic spectral fingerprints. The quantitative data from *H NMR, 13C
NMR, IR, and Mass Spectrometry are summarized below.

Table 1: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
10.3 S 1H -CHO
7.8-7.9 m 1H Ar-H
7.6-7.7 m 1H Ar-H
7.5-7.6 m 1H Ar-H

Note: Specific peak assignments for the aromatic region can vary based on the solvent and
spectrometer frequency. The provided data represents a typical spectrum.

Table 2: 13C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (8) ppm Assignment
186.0 (d, J=4.0 Hz) C=0
163.5 (d, J=257.0 Hz) C-F
133.0 (d, J=4.0 Hz) Ar-C
130.0 (d, J=9.0 Hz) Ar-C
129.0 (d, J=2.0 Hz) Ar-C
126.0 (d, J=15.0 Hz) Ar-C
122.5 (d, J=4.0 Hz) Ar-C

Note: The carbon connected to fluorine exhibits a large coupling constant, a characteristic
feature in the 3C NMR of fluorinated aromatic compounds.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Data
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Wavenumber (cm~—?) Intensity Vibrational Assignment
~3070 Weak Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2870, ~2770 Weak
resonance doublet)
~1700 Strong C=0 (Carbonyl) Stretch

~1600, ~1470, ~1400

Medium-Strong

Aromatic C=C Ring Stretch

~1220 Strong C-F Stretch
~880, ~820 Strong C-H Out-of-plane Bending
~700 Strong C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

m/z Ratio Relative Intensity (%) Assignment

[M+2]* Molecular ion (with
204 ~98

81Br)

[M]* Molecular ion (with 7°Br)
202 100

[1]
174 ~50 [M-COJ*
123 ~40 [M-Br]*
95 ~30 [M-Br-COJ*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with a nearly

1:1 ratio.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented

above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 10-20 mg of 4-bromo-2-fluorobenzaldehyde is
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:

o 'H NMR: A standard single-pulse experiment is performed. Key parameters include a 90°
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically
16 or 32) to achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is typically employed to simplify the
spectrum by removing C-H coupling. A larger number of scans is generally required
compared to *H NMR due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier
transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical
shifts are referenced to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As 4-bromo-2-fluorobenzaldehyde is a solid at room temperature, the
Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid
sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively,
a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium
bromide and pressing the mixture into a thin, transparent disk.[2]

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is
recorded first. The sample is then placed in the beam path, and the sample spectrum is
acquired. The instrument records an interferogram, which is then mathematically converted
to a spectrum.
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Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1). The background spectrum is automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 4-bromo-2-fluorobenzaldehyde in a volatile
organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the
mass spectrometer via direct infusion or after separation using Gas Chromatography (GC).

lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity
versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-bromo-2-fluorobenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 4-bromo-2-fluorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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